molecular formula C6H11ClN2O B13493889 (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride

Cat. No.: B13493889
M. Wt: 162.62 g/mol
InChI Key: MTZWPBCOBNMTPN-FYZOBXCZSA-N
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Description

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride typically involves the reaction of ®-propylene oxide with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole moiety.

    Omeprazole: An antiulcer drug that includes an imidazole ring in its structure.

Uniqueness

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a secondary alcohol group. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(2R)-1-imidazol-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5-6,9H,4H2,1H3;1H/t6-;/m1./s1

InChI Key

MTZWPBCOBNMTPN-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CN1C=CN=C1)O.Cl

Canonical SMILES

CC(CN1C=CN=C1)O.Cl

Origin of Product

United States

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